3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-5-11-10-9(3-2-4-14)6-12-13(10)7-8/h6,8,11,14H,2-5,7H2,1H3 |
InChI Key |
LHZCSDPLONZMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with propanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, alcohols, ketones, and amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of analogous pyrazolo[1,5-a]pyrimidine derivatives:
Biological Activity
The compound 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines are primarily attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis |
| Other derivatives | 21.8 ± 0.8 | Inhibits Mycobacterium tuberculosis pantothenate synthetase |
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of pantothenate synthetase in Mycobacterium tuberculosis. This activity is crucial for developing new treatments for tuberculosis.
Cytotoxicity Studies
Cytotoxicity assays reveal that while some derivatives exhibit potent activity against cancer cells, they may also show varying levels of toxicity towards normal cells. It is essential to balance efficacy with safety in therapeutic applications.
Case Studies
Several studies have highlighted the biological relevance of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Properties : A study published in MDPI demonstrated that specific derivatives showed significant antiproliferative effects on human cancer cell lines. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize potency and selectivity .
- Enzyme Inhibition Research : Another research article focused on the inhibition of Mycobacterium tuberculosis pantothenate synthetase by pyrazolo[4,3-c]pyridine derivatives. The findings suggested a promising avenue for developing new antitubercular agents .
Q & A
Q. What are the standard synthetic routes for 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol?
The synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazinyl precursors and electrophiles to form the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
- Step 1: Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to generate the pyrazole ring.
- Step 2: Cyclization with urea or thiourea derivatives to form the pyrimidine ring.
- Step 3: Introduction of the 6-methyl and 3-propan-1-ol substituents via alkylation or nucleophilic substitution. Key reagents include triethylamine (for deprotonation) and dichloromethane (DCM) as a solvent .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and ring structure.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., -OH stretch at ~3300 cm) .
Q. What are the recommended purification methods for intermediates in the synthesis of this compound?
- Recrystallization: Use ethanol or 2-propanol for intermediates with low solubility at room temperature.
- Column Chromatography: Employ ethyl acetate/hexane (1:4) gradients for polar byproducts.
- Vacuum Filtration: For isolating crystalline products after neutralization of reaction mixtures .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) during cyclization steps to enhance reaction rates.
- Catalyst Selection: Use Lewis acids like BF-EtO to stabilize transition states in ring-forming steps.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions.
- Stoichiometry Adjustments: Excess hydrazine derivatives (1.2–1.5 eq.) ensure complete conversion in initial steps .
Q. What strategies are effective in resolving contradictions in biological activity data between this compound and its structural analogs?
- Comparative Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences for targets like AXL kinases.
- Substituent Analysis: Systematically vary the 6-methyl or 3-propanol groups to isolate their effects on activity (e.g., replacing -OH with -OCH to test hydrogen bonding contributions).
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in vitro .
Q. How does the electronic environment of the pyrazolo[1,5-a]pyrimidine core influence the compound’s reactivity in further functionalization?
- Electrophilic Substitution: The pyrimidine ring’s electron-deficient nature directs electrophiles to the pyrazole moiety.
- Nucleophilic Attack: The 3-propanol group can act as a leaving group (after activation with tosyl chloride) for SN2 reactions.
- pH Sensitivity: The hydroxyl group’s acidity (pKa ~10–12) allows selective deprotonation for alkylation or acylation .
Data Contradiction Analysis
Q. Why do similar pyrazolo-pyrimidine derivatives exhibit varying yields in published syntheses?
Discrepancies arise from:
- Reagent Purity: Lower-grade hydrazine derivatives (e.g., <97%) introduce side reactions.
- Workup Protocols: Incomplete neutralization (e.g., using dilute HCl instead of acetic acid) reduces crystallinity.
- Moisture Sensitivity: Hydrolysis of intermediates in humid conditions degrades yields by 10–15% .
Q. How can conflicting reports about the compound’s solubility in aqueous buffers be reconciled?
- Buffer Composition: Solubility increases in PBS (pH 7.4) with 5–10% DMSO due to the compound’s amphiphilic nature.
- Temperature Effects: Heating to 40°C improves solubility in water (from 0.5 mg/mL to 2 mg/mL).
- Salt Forms: Converting to a hydrochloride salt enhances aqueous solubility (>5 mg/mL) .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH Stability: Incubate in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) at 37°C for 24–72 hours.
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Oxidative Stress: Add HO (0.1–1 mM) to assess susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
